molecular formula C14H18N2O3S B2592711 2,5-dimethyl-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide CAS No. 1421443-76-6

2,5-dimethyl-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide

Cat. No.: B2592711
CAS No.: 1421443-76-6
M. Wt: 294.37
InChI Key: ANKBYPLAMOYKLJ-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide is a complex organic compound that features a benzenesulfonamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method involves the cyclization of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under catalyst-free and microwave-assisted conditions . The benzenesulfonamide core can be synthesized through sulfonation reactions involving aromatic compounds and sulfonating agents such as sulfur trioxide or chlorosulfonic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This could include the use of continuous flow reactors for the cyclization step and large-scale sulfonation processes. The choice of solvents, catalysts, and purification methods would be critical to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield sulfonic acids, while reduction might produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets would depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

Similar Compounds

    Isoxazole Derivatives: Compounds like 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole.

    Benzenesulfonamide Derivatives: Compounds such as N-(5-methylisoxazol-3-yl)malonamide.

Uniqueness

2,5-dimethyl-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2,5-dimethyl-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S/c1-10-4-5-11(2)14(8-10)20(17,18)15-7-6-13-9-12(3)16-19-13/h4-5,8-9,15H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANKBYPLAMOYKLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NCCC2=CC(=NO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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